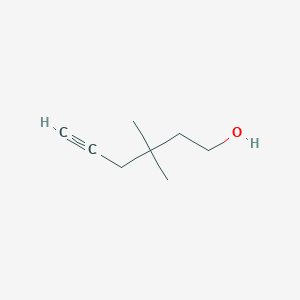

3,3-Dimethylhex-5-yn-1-ol

Description

Significance of Terminal Alkynols in Modern Organic Synthesis

Terminal alkynols, characterized by an alkyne group at the end of a carbon chain, are particularly valuable in organic synthesis. The presence of a terminal C-H bond adjacent to the triple bond imparts a weakly acidic nature to the proton, enabling the formation of metal acetylides. These acetylides are potent nucleophiles, capable of participating in a wide array of carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. This reactivity allows for the extension of carbon chains and the introduction of the alkynyl moiety into more complex molecules.

Furthermore, the dual functionality of alkynols—the nucleophilic hydroxyl group and the reactive alkyne—provides a platform for a diverse range of chemical transformations. The interplay between these two groups can be exploited to construct intricate molecular frameworks, including various heterocyclic compounds. The ability to selectively react at either the alcohol or the alkyne, or to engage both in a concerted fashion, underscores their significance as powerful synthetic intermediates.

Evolution of Research in Alkynol Functionality and Transformations

The study of alkynol chemistry has evolved significantly, moving from fundamental reactivity studies to the development of sophisticated catalytic systems that enable highly selective and efficient transformations. Early research focused on the basic reactions of the alcohol and alkyne groups, such as esterification of the hydroxyl group and addition reactions across the triple bond.

More recently, the advent of transition metal catalysis has revolutionized the field. Catalysts based on gold, palladium, rhodium, and copper have been shown to mediate a variety of complex and elegant transformations of alkynols. nih.govmdpi.com These include cycloisomerization reactions to form furans, pyrans, and other oxygen-containing heterocycles, as well as cascade reactions that form multiple bonds in a single operation. nih.gov The development of stereoselective methods has further expanded the utility of alkynols, allowing for the synthesis of chiral molecules with high enantiopurity. Current research continues to push the boundaries, exploring new catalytic systems and reaction pathways to further enhance the synthetic potential of this versatile class of compounds. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3,3-dimethylhex-5-yn-1-ol |

InChI |

InChI=1S/C8H14O/c1-4-5-8(2,3)6-7-9/h1,9H,5-7H2,2-3H3 |

InChI Key |

VXRSQPJKDXXIAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCO)CC#C |

Origin of Product |

United States |

Synthesis of 3,3 Dimethylhex 5 Yn 1 Ol

While specific, detailed industrial synthesis routes for 3,3-Dimethylhex-5-yn-1-ol are often proprietary, a plausible laboratory synthesis can be devised based on established organic chemistry principles. A common strategy for preparing such alkynols involves the alkynylation of a suitable carbonyl compound.

A potential retrosynthetic analysis would disconnect the molecule at the C4-C5 bond, suggesting a reaction between an acetylide anion and an appropriate electrophile. A likely forward synthesis would involve the following steps:

Preparation of the Acetylide: Treatment of a suitable protected propargyl alcohol derivative with a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) would generate the corresponding acetylide.

Alkylation: The acetylide would then be reacted with a suitable electrophile containing the gem-dimethyl group and the alcohol precursor, such as a protected 2,2-dimethyl-4-halobutanol.

Deprotection: Removal of the protecting groups on the alcohol functionalities would yield the final product, this compound.

The mechanism for the key alkylation step is a classic Sₙ2 reaction, where the nucleophilic acetylide attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond.

Computational Chemistry and Theoretical Studies of Alkynol Systems

Quantum Mechanical Analysis of Reaction Mechanisms

Quantum mechanical calculations provide profound insights into the electronic structure and reactivity of molecules, allowing for the detailed examination of reaction mechanisms that can be difficult to probe experimentally.

Density Functional Theory (DFT) has become a primary tool for studying the reactivity of organic molecules like alkynols. scirp.org By calculating electronic properties, DFT can predict the most likely sites for nucleophilic or electrophilic attack, thereby explaining the regioselectivity and stereoselectivity of reactions. mdpi.com For an alkynol such as 3,3-Dimethylhex-5-yn-1-ol, DFT-based descriptors can quantify its chemical behavior.

Key reactivity indices derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. nih.gov

Chemical Hardness (η): This measures the resistance to a change in electron distribution. nih.gov

Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov

Fukui Functions: These local descriptors identify which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. scirp.org

In the context of an alkynol, DFT can be used to analyze reactions such as hydration, oxidation, or metal-catalyzed couplings. researchgate.netwhiterose.ac.uk For example, in the Au(I)-catalyzed Meyer-Schuster rearrangement of a propargyl alcohol, DFT studies have been used to rationalize the reaction rates with different anions and to understand the key transition states, providing insight into the reaction's selectivity. whiterose.ac.uk Calculations can determine the relative energies of intermediates and transition states, revealing the most favorable reaction pathway. mdpi.com

| Descriptor | Definition | Significance in Predicting Reactivity |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals (ELUMO - EHOMO). | A smaller gap generally indicates higher reactivity and lower kinetic stability. nih.gov |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron configuration. Hard molecules have large HOMO-LUMO gaps. nih.gov |

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the "escaping tendency" of electrons. It governs the direction of charge transfer between reacting species. nih.gov |

| Global Electrophilicity (ω) | ω = μ2 / 2η | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov |

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that represents the energy of a molecule as a function of its geometry. libretexts.orgresearchgate.net By mapping the PES for a chemical reaction, chemists can visualize the entire transformation pathway from reactants to products. libretexts.org This "landscape" includes energy minima, which correspond to stable species like reactants, intermediates, and products, and saddle points, which represent the transition states connecting these minima. libretexts.orgresearchgate.net

For an alkynol transformation, such as the isomerization of this compound to an allene (B1206475) or a conjugated diene, computational methods can systematically map the PES. This process involves:

Identifying Reaction Coordinates: Key geometric parameters that change during the reaction (e.g., bond lengths, angles, dihedrals) are selected as reaction coordinates. visualizeorgchem.com

Calculating Energies: The energy of the system is calculated at numerous points along these coordinates. libretexts.org

Locating Stationary Points: Algorithms are used to find the precise locations of energy minima (reactants, products) and first-order saddle points (transition states). visualizeorgchem.com A true transition state is confirmed by vibrational frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. visualizeorgchem.com

This mapping provides the activation energy (the height of the energy barrier at the transition state), which is critical for understanding the reaction kinetics. youtube.com For complex reactions with multiple possible pathways, comparing the energy barriers on the PES allows researchers to predict which products will be favored. rsc.org

Molecular Interactions and Solvation Effects on Alkynol Behavior

The behavior of a molecule in solution is governed by its interactions with the surrounding solvent molecules. acs.org Computational models are essential for understanding these solvation effects, which can significantly influence reactivity, conformational preferences, and spectroscopic properties. frontiersin.orgsnf.ch

For alkynols like this compound, both the hydroxyl group and the terminal alkyne moiety can engage in hydrogen bonding and other non-covalent interactions. Computational studies of solvation can be approached in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach, such as the Polarizable Continuum Model (PCM), is computationally efficient and captures bulk electrostatic effects. nih.gov

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute molecule. This is more computationally intensive but allows for the detailed analysis of specific solute-solvent interactions, like hydrogen bonds.

Recent research has combined these approaches with molecular dynamics (MD) simulations to study alkynes in various solvents. digitellinc.comchemrxiv.org For example, studies of terminal alkynes in triethylamine (B128534) revealed that the alkyne's terminal hydrogen interacts strongly with the nitrogen atom of the solvent, leading to a significant broadening of the C≡C peak in the Raman spectrum. chemrxiv.org Energy decomposition analysis showed that this frequency shift is influenced by a combination of electrostatics, charge transfer, and Pauli exclusion effects. chemrxiv.org Similarly, the polarity of the solvent can dramatically affect the self-assembly of metal-alkynyl complexes, with different nanostructures forming in aqueous versus nonpolar media. chinesechemsoc.org

Thermochemical and Kinetic Modeling of Alkynol Reactions

Thermochemical and kinetic modeling aims to predict the thermodynamic properties of molecules and the rates of their reactions. nih.gov Computational chemistry is a cornerstone of this field, providing the necessary data for building detailed kinetic models that can simulate complex chemical processes like combustion or atmospheric degradation. nih.govresearchgate.netosti.gov

For an alkynol, key thermochemical properties that can be calculated include:

Enthalpy of Formation (ΔHf°): Calculated using high-accuracy methods like CBS-Q or G4 theory, often in conjunction with isodesmic reactions to ensure error cancellation. acs.org

Entropy (S°) and Heat Capacity (Cp(T)): Determined from calculated vibrational frequencies and molecular geometry using statistical mechanics. acs.org

These thermochemical data are then used to determine reaction enthalpies (ΔHrxn). To model kinetics, the rate coefficients of elementary reactions are required. These are often calculated using Transition State Theory (TST). youtube.com The process involves locating the transition state on the potential energy surface and calculating the activation energy (Ea). acs.org For pressure-dependent reactions, more sophisticated theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory are used in combination with master equation analyses to calculate rate coefficients as a function of both temperature and pressure. acs.org

| Property | Value | Computational Method |

|---|---|---|

| Enthalpy of Formation (Alkynol, ΔHf°) | -23.3 kcal mol-1 | CBS-Q with Isodesmic Analysis acs.org |

| Enthalpy of Reaction (ΔHrxn) | -28.5 kcal mol-1 | Calculated from ΔHf° of reactants and products |

| Activation Energy (Ea) | 1.5 kcal mol-1 | Calculated from Transition State Theory (TST) |

| Rate Coefficient k(T) at 298 K | 1.2 x 10-11 cm3 molecule-1 s-1 | Calculated using TST and Arrhenius equation |

Note: Values are illustrative and based on representative data for alcohol + OH reactions found in the literature, such as reference acs.org.

Spectroscopic Characterization Methodologies for Alkynols

Nuclear Magnetic Resonance (NMR) Spectroscopy in Alkynol Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for organic structure determination, providing detailed information about the carbon-hydrogen framework.

In a ¹H NMR spectrum, the chemical shift of each proton signal provides insight into its local electronic environment.

Chemical Shifts : The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) are deshielded and typically resonate between δ 3.5 and 4.0 ppm. The acetylenic proton (≡C-H) has a characteristic chemical shift in the range of δ 1.7-3.1 ppm. libretexts.org This relatively upfield (shielded) position is due to the cylindrical magnetic field generated by the alkyne's pi electrons. libretexts.org The signal for the hydroxyl proton (-OH) is often a broad singlet with a variable chemical shift.

Spin-Spin Coupling : The interaction between the magnetic spins of neighboring non-equivalent protons leads to signal splitting, a phenomenon known as spin-spin coupling. conductscience.comlibretexts.org This splitting pattern, governed by the n+1 rule, reveals the number of adjacent protons. For example, in 3,3-dimethylhex-5-yn-1-ol, the signal for the -CH₂OH protons would be split by the adjacent -CH₂- group. Long-range coupling is often observed in alkynes, where the acetylenic proton can couple with protons separated by several bonds. libretexts.org

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OH | Variable | Broad Singlet |

| ≡C-H | ~1.8 - 3.1 | Triplet |

| -CH₂OH (C1) | ~3.5 - 4.0 | Triplet |

| -CH₂- (C4) | ~2.2 | Doublet of Triplets |

| -C(CH₃)₂ (C3) | ~1.1 | Singlet |

| -CH₂- (C2) | ~1.6 | Triplet |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct view of the carbon skeleton. libretexts.orgfiveable.me

Chemical Shifts : The chemical shifts in ¹³C NMR cover a much broader range than in ¹H NMR, typically 0-220 ppm, which minimizes signal overlap. libretexts.orglibretexts.org Carbons bonded to electronegative atoms, like the oxygen in an alcohol, are deshielded and shifted downfield. libretexts.orgpressbooks.pub The sp-hybridized carbons of an alkyne (C≡C) typically resonate in the δ 65-90 ppm range. The carbon bearing the hydroxyl group (-C-OH) is expected around δ 60-70 ppm. Aliphatic carbons appear further upfield (0-50 ppm). youtube.com

Decoupling : Due to the low natural abundance of the ¹³C isotope, coupling between adjacent carbons is not observed. libretexts.orglibretexts.org While ¹³C nuclei do couple with attached protons, spectra are commonly acquired using broadband decoupling techniques, which removes this coupling, resulting in a spectrum where each unique carbon appears as a single line (singlet). libretexts.orglibretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | sp³ | ~60-70 |

| C2 (-CH₂-) | sp³ | ~40-50 |

| C3 (-C(CH₃)₂) | sp³ | ~30-40 |

| C4 (-CH₂-) | sp³ | ~40-50 |

| C5 (≡C-) | sp | ~80-90 |

| C6 (≡CH) | sp | ~65-75 |

| -C(CH₃)₂ | sp³ | ~20-30 |

Mass Spectrometry (MS) Fragmentation Pathways of Alkynols

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization.

For an alcohol, two common fragmentation pathways are alpha-cleavage and dehydration. libretexts.orgyoutube.com

Alpha-Cleavage : This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, this would result in a resonance-stabilized, oxygen-containing cation. libretexts.org

Dehydration : This pathway involves the elimination of a water molecule (H₂O), which would produce a peak at a mass-to-charge ratio (m/z) of M-18, where M is the molecular mass. libretexts.org

Alkyne Fragmentation : Alkynes tend to cleave readily to form a resonance-stabilized propargyl cation or a substituted version thereof. utexas.edu

The analysis of these fragment ions in the mass spectrum allows for the confirmation of the molecule's structure and functional groups.

Alpha-Cleavage and Dehydration Fragmentation Modes

In mass spectrometry, alcohols like this compound undergo characteristic fragmentation through two primary pathways: alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This fragmentation mode involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl (-OH) group. dummies.com This process is common in alcohols and results in the formation of a stable, resonance-stabilized cation. libretexts.org For this compound (molecular weight: 126.20 g/mol ), the alpha-cleavage occurs between C1 and C2. nih.gov This cleavage results in the loss of a C5H9 radical and the formation of a protonated formaldehyde (B43269) cation (CH₂OH⁺) with a mass-to-charge ratio (m/z) of 31. This fragment is often a prominent peak in the mass spectra of primary alcohols.

Dehydration: This pathway involves the elimination of a water molecule (H₂O), which has a mass of 18 amu. libretexts.org This fragmentation results in a radical cation with a mass corresponding to the molecular ion minus 18. dummies.com In the case of this compound, dehydration would lead to the formation of a C₈H₁₂ radical cation with an m/z of 108 (126 - 18). The resulting species would be an en-yne, 3,3-dimethylhex-1-en-5-yne.

The table below summarizes the predicted primary fragmentation products for this compound.

| Fragmentation Mode | Lost Fragment | Fragment Ion Structure | Predicted m/z |

| Molecular Ion | - | [C₈H₁₄O]⁺• | 126 |

| Alpha-Cleavage | •CH₂(C(CH₃)₂)CH₂C≡CH | [CH₂OH]⁺ | 31 |

| Dehydration | H₂O | [C₈H₁₂]⁺• | 108 |

Applications of 3,3 Dimethylhex 5 Yn 1 Ol and Analogous Alkynols in Complex Molecule Synthesis

Role as Versatile Building Blocks in Organic Synthesis

Alkynols, such as 3,3-dimethylhex-5-yn-1-ol, are considered versatile building blocks because their two functional groups can be addressed with high selectivity. wikipedia.org The hydroxyl group can undergo typical alcohol reactions, including oxidation, esterification, and etherification. jeeadv.ac.in Simultaneously, the terminal alkyne provides a gateway to a wealth of transformations unique to the C-C triple bond. The acidic terminal proton can be removed by a strong base to form a potent nucleophile (an alkynide), while the alkyne itself can participate in various coupling reactions and cycloadditions. alfa-chemistry.com

Gold-catalyzed reactions, in particular, have demonstrated significant utility in activating alkynol systems for complex synthetic operations. nih.gov This dual reactivity allows chemists to use these molecules as linchpins, connecting different molecular fragments or introducing key functionalities in a stepwise and controlled manner during the synthesis of a complex target molecule. organicchemistrytutor.com The modular approach facilitated by these building blocks is central to modern synthetic strategies, including those employed in drug discovery and materials science. nd.edupcbiochemres.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₈H₁₄O | PubChem nih.gov |

| Molecular Weight | 126.20 g/mol | PubChem nih.gov |

| InChIKey | VXRSQPJKDXXIAA-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | CC(C)(CCO)CC#C | PubChem nih.gov |

Precursors in Natural Product Total Synthesis

The structural motifs found in alkynols are present in or can be elaborated into a variety of natural products. Many biologically active molecules produced by organisms ranging from bacteria and fungi to plants and marine sponges contain alkyne functionalities. nih.gov Consequently, alkynols serve as crucial starting materials or key intermediates in the total synthesis of these compounds. researchgate.net Gold-catalyzed cyclization of alkynol derivatives has become a particularly effective strategy, enabling the construction of complex heterocyclic systems found in nature under mild reaction conditions. nih.govmdpi.com These methods provide an efficient pathway to assemble the core structures of natural products that might otherwise require lengthy and less efficient synthetic routes. nih.gov

The construction of medium-sized rings, such as the eight-membered cyclooctanoid scaffold, presents a significant challenge in organic synthesis. Gold-catalyzed cycloisomerization reactions using alkynol-based systems have emerged as a useful tool for creating such structures. mdpi.com Furthermore, the alkyne moiety itself is instrumental in strategies involving cyclooctynes. While not a direct cyclization of the alkynol, the incorporation of an alkyne into an eight-membered ring creates a cyclooctyne. nih.gov This strained cyclic alkyne is highly reactive and readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a key transformation in bioorthogonal chemistry. nih.gov

Development of Advanced Materials and Polymers from Alkynols

The alkyne group is a powerful functional handle for the development of advanced materials and polymers. Alkyne-functionalized polyesters can be synthesized via melt polycondensation, incorporating monomers that contain a terminal alkyne. acs.orgnih.gov For example, an alkynol-derived monomer can be included in a polymerization reaction with diacids (like sebacic acid) and diols. acs.org The resulting polymer possesses pendant alkyne groups along its backbone.

These incorporated alkynes serve as reactive sites for post-polymerization modification or cross-linking. oup.com A prominent application is the use of thiol-yne "click" chemistry, where dithiols are used to cross-link the polymer chains under UV irradiation, forming soft, degradable elastomers with mechanical properties similar to human soft tissues. acs.orgnih.gov This approach allows for the creation of materials with tunable properties suitable for biomedical applications. acs.org

Integration into Bioorthogonal and Click Chemistry Applications

The terminal alkyne of this compound is a perfect functional group for "click chemistry," a concept that describes reactions that are rapid, high-yielding, and highly specific in complex environments. nd.edupcbiochemres.com The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nih.govnobelprize.org

This reaction is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.com A molecule like this compound can be incorporated into a larger molecule (e.g., a protein, nucleic acid, or glycan) to act as a chemical reporter or handle. nih.gov This alkyne-tagged biomolecule can then be selectively labeled by reacting it with an azide-bearing probe, such as a fluorescent dye or an affinity tag, enabling visualization, tracking, and isolation of the target in a biological setting. nih.govmdpi.com

Q & A

Q. What are the recommended spectroscopic methods for confirming the structure of 3,3-Dimethylhex-5-yn-1-ol?

Methodological Answer:

- 1D/2D NMR Analysis : Use H NMR to identify proton environments (e.g., hydroxyl proton at δ 1.5–2.5 ppm, alkyne protons at δ 2.0–3.0 ppm) and C NMR to resolve carbons adjacent to the alkyne (δ 70–85 ppm). 2D techniques like COSY and HSQC can map connectivity between protons and carbons, critical for distinguishing methyl branches at C3 .

- IR Spectroscopy : Confirm the presence of hydroxyl (broad peak ~3300 cm) and alkyne (sharp peak ~2100–2260 cm) functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHO) by matching the exact mass (126.1045 g/mol) .

Q. How can researchers safely handle this compound in the laboratory?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential volatility .

- Waste Disposal : Collect waste in airtight containers labeled for halogenated organics. Neutralize with silica gel or activated carbon before professional disposal .

- Emergency Protocols : In case of spills, absorb with inert material (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How does the alkyne group in this compound influence its reactivity in hydrogenation reactions?

Methodological Answer:

- Selective Hydrogenation : Use Lindlar catalyst (palladium/calcium carbonate with quinoline) to partially hydrogenate the alkyne to cis-alkene while preserving the hydroxyl group. Monitor reaction progress via GC-MS to detect intermediates .

- Mechanistic Insight : The alkyne’s electron-withdrawing effect stabilizes transition states during hydrogenation. Computational studies (DFT) can model electron density distribution to predict regioselectivity .

Q. What synthetic routes optimize yield for this compound, and how do solvent systems affect byproduct formation?

Methodological Answer:

- Grignard Approach : React 3-methylbut-2-yn-1-ol with methylmagnesium bromide in THF at −20°C to form the tertiary alcohol. Yields >75% are achievable with strict anhydrous conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce carbocation rearrangements but may increase esterification byproducts. Compare yields in THF (75%) vs. DMF (60%) using H NMR to quantify purity .

Q. How can computational chemistry resolve contradictions in reported vibrational frequencies for this compound?

Methodological Answer:

- DFT Modeling : Perform B3LYP/6-31G(d) calculations to simulate IR spectra. Compare with experimental data to identify discrepancies (e.g., hydroxyl stretching modes affected by hydrogen bonding in solid vs. solution phases) .

- Normal Mode Analysis : Assign vibrational modes using software like Gaussian or ORCA. For example, alkyne C≡C stretch (~2200 cm) may shift ±20 cm due to solvent dielectric effects .

Data Contradiction Analysis

Q. Why do different studies report varying regioselectivity in the epoxidation of this compound derivatives?

Methodological Answer:

- Steric vs. Electronic Factors : Conflicting results arise from competing steric hindrance (methyl groups at C3) and electronic effects (alkyne polarization). Use Hammett plots to correlate substituent effects with reaction outcomes .

- Catalyst Screening : Test mCPBA (meta-chloroperbenzoic acid) vs. VO(acac)/TBHP (tert-butyl hydroperoxide) to compare electrophilic vs. radical pathways. Analyze products via C NMR to quantify epoxide isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.